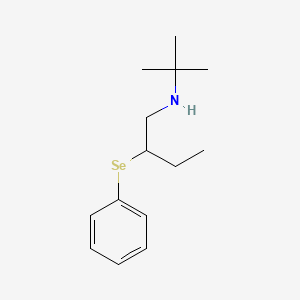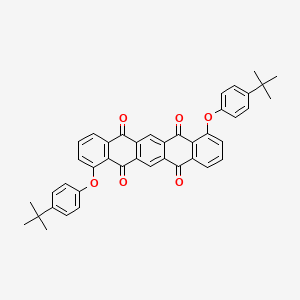
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is a complex organic compound known for its unique structural and electronic properties. This compound is part of the pentacene family, which is widely studied for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone typically involves the functionalization of pentacene-5,7,12,14-tetrone. One common method includes the reaction of pentacene-5,7,12,14-tetrone with 4-tert-butylphenol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: The compound’s unique electronic properties make it a valuable material for studying charge transfer and electronic interactions in organic semiconductors.
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in the development of chemical sensors for detecting specific analytes.
Wirkmechanismus
The mechanism of action of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone involves its interaction with molecular targets and pathways related to charge transport and electronic interactions. The compound’s structure allows for efficient π-π stacking interactions, facilitating charge transfer and transport in organic electronic devices. Additionally, its functional groups can interact with various chemical species, making it useful in sensor applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacene-5,7,12,14-tetrone: The parent compound, which lacks the 4-tert-butylphenoxy groups.
1,8-Diphenoxypentacene-5,7,12,14-tetrone: Similar structure but with phenoxy groups instead of tert-butylphenoxy groups.
1,8-Bis(4-methoxyphenoxy)pentacene-5,7,12,14-tetrone: Contains methoxyphenoxy groups instead of tert-butylphenoxy groups.
Uniqueness
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is unique due to the presence of the 4-tert-butylphenoxy groups, which enhance its solubility and stability compared to other similar compounds. These groups also influence the compound’s electronic properties, making it particularly suitable for applications in organic electronics and sensors.
Eigenschaften
CAS-Nummer |
872996-47-9 |
|---|---|
Molekularformel |
C42H34O6 |
Molekulargewicht |
634.7 g/mol |
IUPAC-Name |
1,8-bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone |
InChI |
InChI=1S/C42H34O6/c1-41(2,3)23-13-17-25(18-14-23)47-33-11-7-9-27-35(33)39(45)31-21-30-32(22-29(31)37(27)43)40(46)36-28(38(30)44)10-8-12-34(36)48-26-19-15-24(16-20-26)42(4,5)6/h7-22H,1-6H3 |
InChI-Schlüssel |
YUKOCRNXWZVHKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC5=C(C=C4C3=O)C(=O)C6=C(C5=O)C=CC=C6OC7=CC=C(C=C7)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


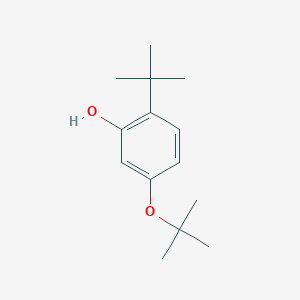
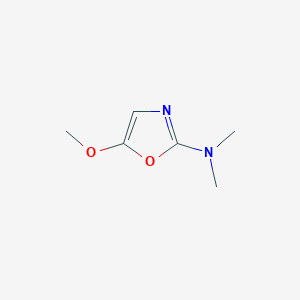

![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
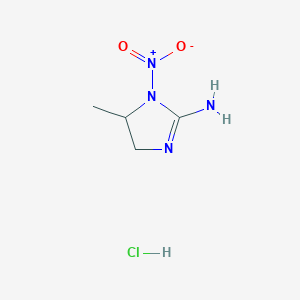
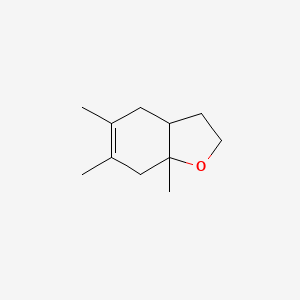
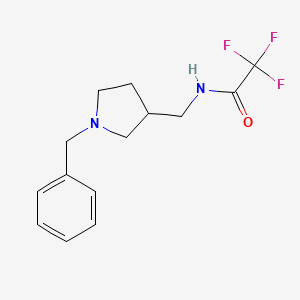
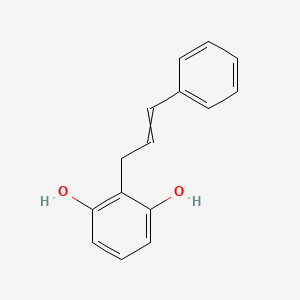
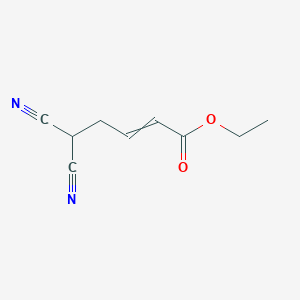
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
